5-(2-bromoethyl)pyrimidine-2,4(1H,3H)-dione
Description
Chemical Structure and Properties
5-(2-Bromoethyl)pyrimidine-2,4(1H,3H)-dione (CAS: see ) is a brominated uracil derivative with the molecular formula C₆H₇BrN₂O₂ and a molecular weight of 219.04 g/mol. Its structure features a pyrimidine-2,4-dione core substituted at the 5-position with a 2-bromoethyl group. The bromoethyl moiety introduces significant reactivity, making the compound a versatile intermediate in organic synthesis, particularly in nucleophilic substitution reactions .
Synthesis
The compound is synthesized via halogenation of 5-(2-hydroxyethyl)pyrimidine-2,4(1H,3H)-dione using phosphoryl chloride (POCl₃) or hydrobromic acid (HBr). This method, reported in , yields halogenated derivatives with high purity, confirmed by NMR and mass spectrometry .
Applications
While direct applications of this compound are less documented, its structural analogs are widely used in medicinal chemistry (e.g., antiviral agents like AZT) and agrochemicals (e.g., herbicides) .
Properties
IUPAC Name |
5-(2-bromoethyl)-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O2/c7-2-1-4-3-8-6(11)9-5(4)10/h3H,1-2H2,(H2,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIOWLIYDHNIKAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1)CCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70649309 | |
| Record name | 5-(2-Bromoethyl)pyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70649309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53438-96-3 | |
| Record name | 5-(2-Bromoethyl)pyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70649309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthesis Overview
The synthesis of 5-(2-bromoethyl)pyrimidine-2,4(1H,3H)-dione typically involves the following steps:
- Bromination of a Pyrimidine Precursor : The process generally starts with a pyrimidine derivative that undergoes bromination.
- Reaction with 2-Bromoethanol : The brominated compound is then reacted with 2-bromoethanol in the presence of an acid catalyst.
Stepwise Preparation Method
One notable method for synthesizing this compound involves the following detailed steps:
Synthesis of 5-Pyrimidineethanol :
- Starting Material : 4,6-Dichloropyrimidine-5-acetaldehyde is reacted with sodium borohydride in methanol at low temperatures (0 °C).
- Reaction Conditions : The mixture is allowed to react for 1-3 hours and then extracted using ethyl acetate.
- Yield and Purity : This step typically yields around 89.7% purity.
-
- Reagents : The synthesized 5-pyrimidineethanol is treated with thionyl bromide in dichloromethane at low temperatures (0 °C).
- Post-Reaction Treatment : After the reaction, the mixture is neutralized with sodium bicarbonate and extracted with dichloromethane.
- Final Yield : This step can yield approximately 95% of the desired product with high purity.
Reaction Conditions
The following table summarizes the key reaction conditions for synthesizing this compound:
| Step | Reagents | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|---|
| 1 | 4,6-Dichloropyrimidine-5-acetaldehyde + Sodium Borohydride | Methanol, 0 °C to RT | 89.7 | 99 |
| 2 | 5-Pyrimidineethanol + Thionyl Bromide | Dichloromethane, 0 °C | 95 | 99 |
Industrial Production Methods
In industrial settings, the production of this compound can be optimized by:
- Continuous Flow Reactors : These allow for better control over reaction parameters and improve yield and purity.
- Automated Systems : Utilizing automated systems can enhance efficiency and reduce human error during the synthesis process.
- Advanced Purification Techniques : Techniques such as chromatography are employed to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(2-bromoethyl)pyrimidine-2,4(1H,3H)-dione can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromoethyl group can be replaced by nucleophiles, such as amines, thiols, or alkoxides, to form new derivatives.
Oxidation: The compound can be oxidized to introduce additional functional groups, such as hydroxyl or carbonyl groups.
Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include primary and secondary amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents, such as dimethyl sulfoxide or acetonitrile, at elevated temperatures.
Oxidation: Oxidizing agents, such as potassium permanganate or hydrogen peroxide, can be used under acidic or basic conditions.
Reduction: Reducing agents, such as sodium borohydride or lithium aluminum hydride, are used under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: The major products are substituted pyrimidine derivatives with various functional groups, depending on the nucleophile used.
Oxidation: The major products are oxidized pyrimidine derivatives with hydroxyl or carbonyl groups.
Reduction: The major products are dihydropyrimidine derivatives.
Scientific Research Applications
5-(2-bromoethyl)pyrimidine-2,4(1H,3H)-dione has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block for the synthesis of various biologically active molecules, including antiviral, anticancer, and antimicrobial agents.
Chemical Biology: It is used as a probe to study the interactions of pyrimidine derivatives with biological targets, such as enzymes and receptors.
Material Science: The compound is used in the development of novel materials with specific electronic and optical properties.
Pharmaceutical Industry: It serves as an intermediate in the synthesis of pharmaceutical compounds and drug candidates.
Mechanism of Action
The mechanism of action of 5-(2-bromoethyl)pyrimidine-2,4(1H,3H)-dione is primarily based on its ability to interact with biological targets, such as enzymes and receptors. The bromoethyl group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activity or modulation of receptor function. The pyrimidine ring can also participate in hydrogen bonding and π-π interactions, further enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrimidine-Dione Core
The biological and chemical properties of pyrimidine-dione derivatives are heavily influenced by substituents at the 5- and 6-positions. Below is a comparative analysis:
Table 1: Key Structural Analogs and Their Properties
Reactivity and Functional Group Impact
- Bromoethyl vs. Bromovinyl : The 2-bromoethyl group in the target compound facilitates alkylation reactions, whereas the bromovinyl group in (E)-5-(2-bromovinyl)pyrimidine-2,4-dione undergoes addition reactions due to its unsaturated bond. The latter is a prodrug for antiviral agents .
- Thieno-Fused Derivatives: Compounds like 5-methylthieno[2,3-d]pyrimidine-2,4-dione exhibit enhanced antimicrobial activity against P. aeruginosa (MIC < streptomycin) due to the thiophene ring’s electron-rich nature, which improves membrane penetration .
Physicochemical Properties
- Hydrogen Bonding: X-ray crystallography of 5-(2-haloethyl)pyrimidine derivatives reveals intermolecular N–H···O hydrogen bonds, enhancing crystal stability . This contrasts with thieno derivatives, where sulfur atoms participate in hydrophobic interactions .
- Frontier Molecular Orbitals (FMOs) : Pyrido[2,3-d]pyrimidine-2,4-dione derivatives exhibit HOMO localization on the pyrimidine ring, increasing electron-donating capacity compared to benzene-substituted analogs. This property correlates with herbicidal activity .
Biological Activity
5-(2-bromoethyl)pyrimidine-2,4(1H,3H)-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article focuses on its biological activity, particularly in antimicrobial and anticancer applications, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a pyrimidine ring substituted with a bromoethyl group and a dione functional group. Its structure is critical for its interaction with biological targets, influencing its pharmacological properties.
Antimicrobial Activity
Research has demonstrated that this compound exhibits notable antimicrobial properties. In one study, the compound was evaluated against several bacterial strains using the agar-well diffusion method. The results indicated varying degrees of antibacterial activity:
| Bacterial Strain | Inhibition Zone Diameter (mm) |
|---|---|
| Bacillus subtilis | 17 |
| Staphylococcus aureus | 18 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 12 |
These findings suggest that the compound is particularly effective against Gram-positive bacteria compared to Gram-negative strains .
Anticancer Activity
The anticancer potential of this compound has been explored in various cancer cell lines. Studies have indicated that it can inhibit the proliferation of cancer cells through mechanisms involving apoptosis induction. For instance, in pancreatic adenocarcinoma cell lines (CFPAC-1), the compound demonstrated an IC50 value of approximately 0.79 µM, indicating potent antiproliferative effects .
Case Study: Induction of Apoptosis
A detailed analysis revealed that treatment with this compound led to significant apoptosis in cancer cells. The Annexin V assay showed that concentrations at 2 × IC50 and 5 × IC50 resulted in increased early apoptotic cells by 21.21% and late apoptotic cells by 26.14%, respectively . This suggests that the compound not only inhibits cell growth but also triggers programmed cell death, making it a candidate for further development as an anticancer agent.
The mechanism by which this compound exerts its biological effects may involve interaction with DNA and RNA synthesis pathways. Similar compounds have been noted for their ability to substitute for nucleobases in DNA synthesis, leading to errors in replication and ultimately cell death .
Molecular Docking Studies
Molecular docking studies have provided insights into the binding affinities of this compound with key proteins involved in tumor progression. For instance, docking simulations suggested strong interactions with c-MET kinase, a critical target in cancer therapy . These interactions may inhibit the kinase's activity, contributing to the observed anticancer effects.
Q & A
Q. Advanced Research Focus
- LC-MS/MS : To detect transient intermediates (e.g., Schiff bases or cyclocondensation products) .
- Isolation Techniques : Use preparative TLC or column chromatography to isolate and characterize byproducts (e.g., bis-pyrimidinediones) .
- Kinetic Studies : Monitor reaction progress via in situ IR or Raman spectroscopy to optimize time-dependent conditions .
How can computational tools aid in designing novel derivatives of this compound?
Q. Advanced Research Focus
- In Silico Screening : Use molecular dynamics simulations (e.g., AutoDock Vina) to predict binding affinities for targets like HIV-1 capsid proteins .
- QSAR Modeling : Correlate electronic properties (e.g., Hammett constants of substituents) with bioactivity to guide synthetic priorities .
- DFT Calculations : Analyze the reactivity of the bromoethyl group (e.g., bond dissociation energies) to prioritize stable derivatives .
What purification strategies are effective for isolating this compound from complex reaction mixtures?
Q. Basic Research Focus
- Recrystallization : Use solvent pairs (e.g., ethanol/water) to exploit solubility differences .
- Flash Chromatography : Employ gradient elution (e.g., hexane/ethyl acetate to DCM/methanol) for high-resolution separation .
- SPE (Solid-Phase Extraction) : C18 cartridges to remove polar impurities .
How can researchers evaluate the metabolic stability of this compound derivatives in preclinical studies?
Q. Advanced Research Focus
- Microsomal Assays : Incubate derivatives with liver microsomes (human/rat) to measure half-life and identify metabolites via LC-MS .
- CYP450 Inhibition Screening : Assess potential drug-drug interactions using fluorogenic substrates .
- In Vivo PK Studies : Monitor plasma concentration-time profiles in rodent models to calculate bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
